molecular formula C13H5F3N4OS B11048278 3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048278
M. Wt: 322.27 g/mol
InChI Key: QMRRTGBHCIPTND-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of furan, trifluorophenyl, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylhydrazine with 2,3,4-trifluorobenzoyl chloride to form an intermediate hydrazone. This intermediate is then cyclized using thiosemicarbazide under acidic conditions to yield the desired triazolo[3,4-b][1,3,4]thiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the trifluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced triazole and thiadiazole derivatives.

    Substitution: Formation of halogenated trifluorophenyl derivatives.

Scientific Research Applications

3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the trifluorophenyl group, which may affect its biological activity and chemical reactivity.

    3-(Thiophen-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.

Uniqueness

The presence of the trifluorophenyl group in 3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique electronic and steric properties, enhancing its potential as a versatile compound in various applications. The combination of furan, triazole, and thiadiazole rings also contributes to its distinct chemical behavior and biological activity.

Properties

Molecular Formula

C13H5F3N4OS

Molecular Weight

322.27 g/mol

IUPAC Name

3-(furan-2-yl)-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H5F3N4OS/c14-7-4-3-6(9(15)10(7)16)12-19-20-11(8-2-1-5-21-8)17-18-13(20)22-12/h1-5H

InChI Key

QMRRTGBHCIPTND-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=C(C=C4)F)F)F

Origin of Product

United States

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